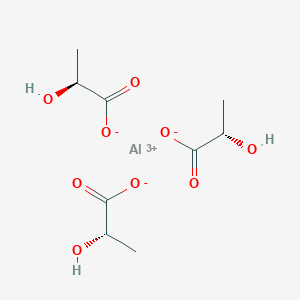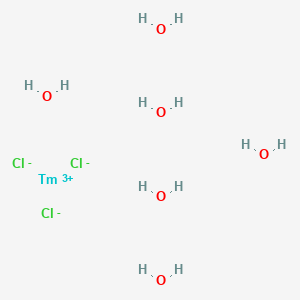
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane
Descripción general
Descripción
“(1R,4R)-2,5-Diazabicyclo(2.2.2)octane” is a chemical compound with the molecular formula C6H12N2 . It has a molecular weight of 112.17288 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The molecular weight is 112.17288 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
DABCO is widely recognized as an effective solid catalyst in organic synthesis, known for its eco-friendliness, high reactivity, and non-toxicity. It has been used in various organic transformations, often yielding products with high selectivity and excellent yields (Baghernejad, 2010).
In the synthesis of DABCO over zeolite ZSM-5, researchers identified several side products like alkylpyrazines and alkylpiperazines. A chemical mechanism involving elimination, condensation, cracking, and proton transfer reactions was proposed (Jiří Trejbal et al., 2007).
A new DABCO-based ionic liquid was prepared and characterized. It was used as a catalyst in synthesizing biologically active compounds, showing advantages like high yields, short reaction times, and a simple work-up procedure (F. Shirini et al., 2017).
DABCO has been effective as a catalyst under ultrasound irradiation conditions, facilitating rapid and mild three-component condensation reactions for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives (D. Azarifar et al., 2013).
Research into molecular tiling showed the 1:1 adduct formed between DABCO and 1,3,5-benzenetricarboxylic acid forming planar two-dimensional sheets, indicating potential applications in material science (P. R. Meehan et al., 1997).
DABCO was found to be an effective reagent for decarboxylative acylation of carboxylic acids, offering a metal-free pathway to synthesize a variety of amides and esters (Jun-Rong Zhang et al., 2017).
In the field of green chemistry, DABCO was used as a catalyst for a clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlighting its environmental friendliness and efficiency (D. Tahmassebi et al., 2011).
Propiedades
IUPAC Name |
(1R,4R)-2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDAKFSDBOQJK-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)
![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)





